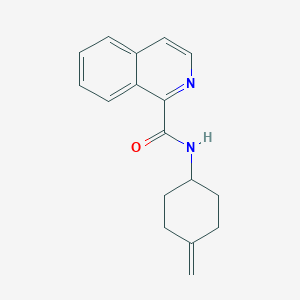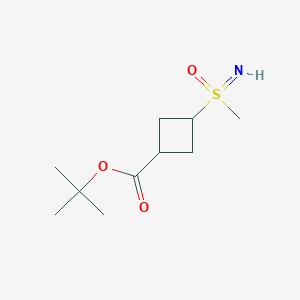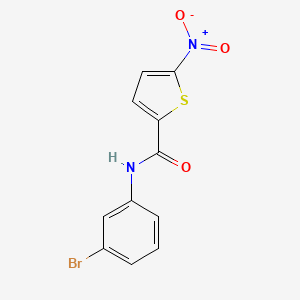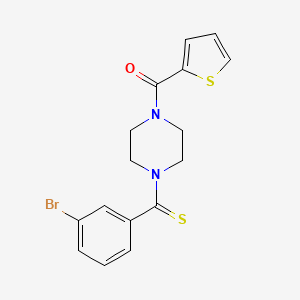![molecular formula C20H17ClO5 B2950627 Methylethyl 2-[3-(4-chlorophenyl)-4-oxochromen-7-yloxy]acetate CAS No. 329225-85-6](/img/structure/B2950627.png)
Methylethyl 2-[3-(4-chlorophenyl)-4-oxochromen-7-yloxy]acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methylethyl 2-[3-(4-chlorophenyl)-4-oxochromen-7-yloxy]acetate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a chromene derivative that exhibits a range of biological activities, including anticancer, anti-inflammatory, and antiviral properties.
Mécanisme D'action
The mechanism of action of Methylethyl 2-[3-(4-chlorophenyl)-4-oxochromen-7-yloxy]acetate is not fully understood. However, it is believed to exert its anticancer activity by inducing apoptosis (programmed cell death) in cancer cells through the activation of caspase enzymes. It also inhibits the production of inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), thereby reducing inflammation. Additionally, Methylethyl 2-[3-(4-chlorophenyl)-4-oxochromen-7-yloxy]acetate has been shown to inhibit the replication of HIV and HSV by blocking the viral entry into host cells.
Biochemical and Physiological Effects:
Methylethyl 2-[3-(4-chlorophenyl)-4-oxochromen-7-yloxy]acetate has been found to exhibit a range of biochemical and physiological effects. It has been shown to reduce the expression of various oncogenes, including c-Myc, cyclin D1, and Bcl-2, which are involved in cancer cell proliferation and survival. Moreover, Methylethyl 2-[3-(4-chlorophenyl)-4-oxochromen-7-yloxy]acetate has been found to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes involved in cancer cell invasion and metastasis. It has also been shown to reduce the production of reactive oxygen species (ROS), which are involved in inflammation and oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
Methylethyl 2-[3-(4-chlorophenyl)-4-oxochromen-7-yloxy]acetate has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for research purposes. Additionally, it exhibits a range of biological activities, making it a versatile compound for investigating various biological processes. However, there are also some limitations to using Methylethyl 2-[3-(4-chlorophenyl)-4-oxochromen-7-yloxy]acetate in lab experiments. It has low solubility in aqueous solutions, which may affect its bioavailability and efficacy. Moreover, its mechanism of action is not fully understood, which may limit its potential applications.
Orientations Futures
There are several future directions for investigating Methylethyl 2-[3-(4-chlorophenyl)-4-oxochromen-7-yloxy]acetate. One potential direction is to investigate its potential applications in combination therapy with other anticancer agents. It may also be useful to investigate its potential applications in other inflammatory diseases, such as inflammatory bowel disease (IBD) and multiple sclerosis (MS). Moreover, further studies are needed to elucidate its mechanism of action and identify its molecular targets. This may lead to the development of more potent and selective derivatives of Methylethyl 2-[3-(4-chlorophenyl)-4-oxochromen-7-yloxy]acetate for various biomedical applications.
Méthodes De Synthèse
The synthesis of Methylethyl 2-[3-(4-chlorophenyl)-4-oxochromen-7-yloxy]acetate involves the condensation of 4-chlorophenacyl bromide with ethyl acetoacetate, followed by cyclization with salicylaldehyde in the presence of a base. The resulting product is then esterified with methanol and purified through recrystallization.
Applications De Recherche Scientifique
Methylethyl 2-[3-(4-chlorophenyl)-4-oxochromen-7-yloxy]acetate has been extensively studied for its potential applications in various fields of scientific research. It has been shown to exhibit significant anticancer activity against various cancer cell lines, including breast, prostate, and lung cancer. Additionally, it has been found to possess anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. Moreover, Methylethyl 2-[3-(4-chlorophenyl)-4-oxochromen-7-yloxy]acetate has also been investigated for its antiviral activity against human immunodeficiency virus (HIV) and herpes simplex virus (HSV).
Propriétés
IUPAC Name |
propan-2-yl 2-[3-(4-chlorophenyl)-4-oxochromen-7-yl]oxyacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClO5/c1-12(2)26-19(22)11-24-15-7-8-16-18(9-15)25-10-17(20(16)23)13-3-5-14(21)6-4-13/h3-10,12H,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZAIZVXHZHBHTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)COC1=CC2=C(C=C1)C(=O)C(=CO2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methylethyl 2-[3-(4-chlorophenyl)-4-oxochromen-7-yloxy]acetate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-5-((4-fluorophenyl)amino)-7-methyl-[1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one](/img/structure/B2950544.png)
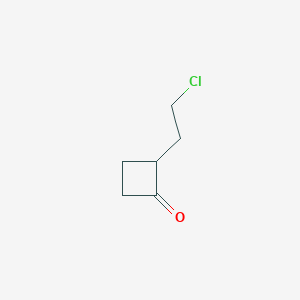
![5-((4-Ethylpiperazin-1-yl)(p-tolyl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2950550.png)
![(E)-N-[2-(2,6-Dimethylmorpholin-4-yl)-2-methylpropyl]-2-phenylethenesulfonamide](/img/structure/B2950551.png)

![5-amino-1-[(3-bromophenyl)methyl]-N-(2,5-dimethylphenyl)triazole-4-carboxamide](/img/structure/B2950553.png)
![3-(2-chlorophenyl)-5-[1-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole](/img/structure/B2950555.png)

